molecular formula C9H5FO2 B176340 5-Fluorobenzofuran-6-carbaldehyde CAS No. 199391-71-4

5-Fluorobenzofuran-6-carbaldehyde

Cat. No.: B176340
CAS No.: 199391-71-4
M. Wt: 164.13 g/mol
InChI Key: KTWXKGPSXGWMQV-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-6-carbaldehyde is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzofuran core, an oxygen-containing heterocycle recognized for its wide spectrum of biological activities, and is functionalized with a fluorine atom and an aldehyde group that serve as handles for further synthetic modification . The benzofuran scaffold is a privileged structure in the design of novel biologically active compounds. Research indicates that derivatives of benzofuran exhibit a diverse array of pharmacological properties, including potential as antimicrobial and anticancer agents . Specifically, benzofuran derivatives have been investigated for their activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), with some compounds demonstrating excellent antibacterial activity . In oncology research, the incorporation of halogens, such as fluorine, into the benzofuran core has been shown to significantly enhance cytotoxic activity against various cancer cell lines, likely by improving binding affinity through halogen interactions . The aldehyde functional group is particularly valuable for constructing more complex molecules through reactions such as condensation, facilitating the creation of libraries of compounds for structure-activity relationship (SAR) studies . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Properties

CAS No.

199391-71-4

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

5-fluoro-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C9H5FO2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-5H

InChI Key

KTWXKGPSXGWMQV-UHFFFAOYSA-N

SMILES

C1=COC2=CC(=C(C=C21)F)C=O

Canonical SMILES

C1=COC2=CC(=C(C=C21)F)C=O

Synonyms

6-Benzofurancarboxaldehyde, 5-fluoro-

Origin of Product

United States

Comparison with Similar Compounds

(a) 5-Fluorobenzofuran-6-carboxylic Acid (CAS 1312556-72-1)

  • Molecular Formula : C₉H₅FO₃
  • Key Differences : Replaces the aldehyde group with a carboxylic acid (–COOH).
  • Implications : The carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the aldehyde derivative. This makes it more suitable for applications requiring ionic interactions, such as coordination chemistry or drug design .

(b) 5-Chloro-6-fluoro-1H-benzimidazole-2-carbaldehyde (CAS 885520-78-5)

  • Molecular Formula : C₈H₄ClFN₂O
  • Key Differences : The benzofuran ring is replaced with a benzimidazole system, incorporating two nitrogen atoms.
  • However, the chloro substituent introduces additional steric and electronic effects, which may alter reactivity compared to purely fluorinated analogs .

Fluorinated Benzaldehyde Derivatives

(a) 2-Chloro-5-fluorobenzaldehyde

  • Molecular Formula : C₇H₄ClFO
  • Key Differences : Lacks the benzofuran ring system, featuring a simpler benzene core with chloro and fluoro substituents.
  • However, the chloro group may introduce competing electronic effects compared to methoxy or alkyl substituents .

(b) 5-Fluoro-2-methoxybenzaldehyde (CAS 19415-51-1)

  • Molecular Formula : C₈H₇FO₂
  • Key Differences : Substitutes the benzofuran oxygen with a methoxy (–OCH₃) group.
  • Implications : The methoxy group is electron-donating, counteracting the electron-withdrawing fluorine. This could stabilize resonance structures differently, affecting regioselectivity in subsequent reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
5-Fluorobenzofuran-6-carbaldehyde C₉H₅FO₂ 168.13 Aldehyde, Fluorine Benzofuran core, high reactivity
5-Fluorobenzofuran-6-carboxylic Acid C₉H₅FO₃ 184.13 Carboxylic Acid, Fluorine Increased polarity, H-bond donor
5-Chloro-6-fluoro-1H-benzimidazole-2-carbaldehyde C₈H₄ClFN₂O 198.58 Aldehyde, Chlorine, Fluorine Benzimidazole core, metal-coordination
2-Chloro-5-fluorobenzaldehyde C₇H₄ClFO 158.56 Aldehyde, Chlorine, Fluorine Simple aromatic, low steric hindrance
5-Fluoro-2-methoxybenzaldehyde C₈H₇FO₂ 166.14 Aldehyde, Methoxy, Fluorine Electron-donating methoxy group

Q & A

Basic: What are the optimal synthetic routes for 5-Fluorobenzofuran-6-carbaldehyde, and how can purity be maximized?

Methodological Answer:
Synthesis typically involves halogenation or formylation of benzofuran precursors. Key steps include:

  • Fluorination: Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to minimize side reactions.
  • Aldehyde Introduction: Employ Vilsmeier-Haack formylation (POCl₃/DMF) at low temperatures (0–5°C) to target the 6-position .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

Critical Parameters:

FactorOptimal Range
Reaction Temperature0–5°C (formylation step)
CatalystPOCl₃ (1.2 equiv)
SolventDry DMF or dichloromethane

Basic: Which analytical techniques are prioritized for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and aldehyde proton (δ ~9.8–10.2 ppm).
    • ¹⁹F NMR: Confirm fluorine substitution (δ -110 to -120 ppm vs. CFCl₃) .
  • Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z 179.04 (C₉H₅FO₂⁺).
  • HPLC-PDA: Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) .

Advanced: How can contradictory reactivity data in fluorinated benzofuran derivatives be systematically resolved?

Methodological Answer:
Contradictions often arise from electronic effects of fluorine or solvent interactions. Address via:

Control Experiments: Replicate reactions under inert atmospheres (Ar/N₂) to exclude moisture/O₂ interference.

Computational Validation: DFT calculations (e.g., Gaussian 16) to model electron-withdrawing effects on aldehyde reactivity .

Cross-Validation: Compare results with structurally analogous compounds (e.g., 5-Fluoro-2-hydroxybenzaldehyde ).

Example Workflow: ![Reactivity Analysis Workflow](https://via.placeholder.com/400x200 ?text=Workflow+Image+Placeholder)

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

  • Storage Conditions:
    • Temperature: -20°C in amber vials (light-sensitive).
    • Atmosphere: N₂ or argon to prevent oxidation.
    • Solvent: Stabilize in dry DMSO or THF (≤1 mM) .
  • Stability Monitoring:
    • Monthly HPLC checks for aldehyde oxidation (e.g., carboxylic acid byproduct at m/z 195.03).

Basic: How does the fluorine substituent influence the compound’s solubility and bioavailability in pharmacological studies?

Methodological Answer:

  • Solubility: Fluorine increases hydrophobicity. Measure via shake-flask method:

    SolventSolubility (mg/mL)
    Water<0.1
    DMSO>50
  • Bioavailability: Fluorine enhances metabolic stability but reduces membrane permeability. Use Caco-2 cell assays for absorption prediction .

Advanced: What mechanistic insights explain the electrophilic reactivity of this compound?

Methodological Answer:

  • Electronic Effects: Fluorine’s -I effect polarizes the aldehyde, increasing electrophilicity. Confirmed via Hammett σₚ constants (σₚ ~0.15 for meta-F) .
  • Kinetic Studies: Pseudo-first-order kinetics (UV-Vis monitoring) show rate acceleration in nucleophilic additions (e.g., hydrazine derivatives).
  • Computational Support: NBO analysis (Gaussian 16) reveals charge distribution at C6 (Mulliken charge: +0.32 e) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Gloves (nitrile), lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis (POCl₃ releases HCl gas).
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against CYP450 isoforms (PDB: 3TJS) to predict metabolism.
  • MD Simulations (GROMACS): Assess binding stability (RMSD <2 Å over 50 ns) .
  • QSAR Models: Coralogic or MOE software to optimize substituents for target affinity .

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